molecular formula C12H20 B14740436 1-Butyl-3-ethylcyclohexa-1,3-diene CAS No. 6301-51-5

1-Butyl-3-ethylcyclohexa-1,3-diene

Cat. No.: B14740436
CAS No.: 6301-51-5
M. Wt: 164.29 g/mol
InChI Key: UFNYAMNPYFFIJB-UHFFFAOYSA-N
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Description

1-Butyl-3-ethylcyclohexa-1,3-diene is an organic compound with the molecular formula C12H20 It is a colorless liquid that belongs to the class of cyclohexadienes, which are characterized by having two double bonds in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-ethylcyclohexa-1,3-diene can be synthesized through various methods. One common approach involves the stereoselective synthesis of 1,3-dienes, which can be achieved through coupling reactions, olefination, and isomerization processes . For instance, the double dehydrobromination of 1,2-dibromocyclohexane can yield cyclohexa-1,3-diene, which can then be further functionalized to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as catalytic hydrogenation and dehydrogenation processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-ethylcyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, cyclohexane derivatives, and various substituted cyclohexadienes.

Scientific Research Applications

1-Butyl-3-ethylcyclohexa-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-3-ethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, which is crucial for forming complex cyclic structures. Additionally, its ability to undergo electrophilic and nucleophilic attacks makes it versatile in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-ethylcyclohexa-1,3-diene is unique due to its specific substituents, which confer distinct physical and chemical properties

Properties

CAS No.

6301-51-5

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

1-butyl-3-ethylcyclohexa-1,3-diene

InChI

InChI=1S/C12H20/c1-3-5-7-12-9-6-8-11(4-2)10-12/h8,10H,3-7,9H2,1-2H3

InChI Key

UFNYAMNPYFFIJB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CCC1)CC

Origin of Product

United States

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